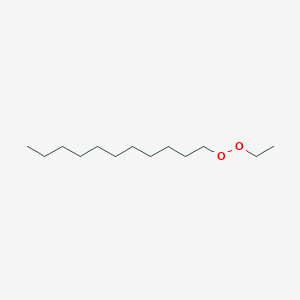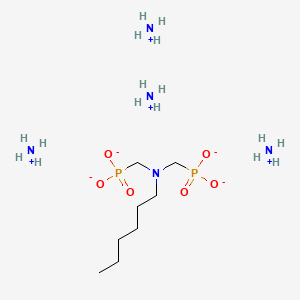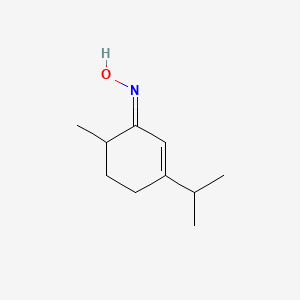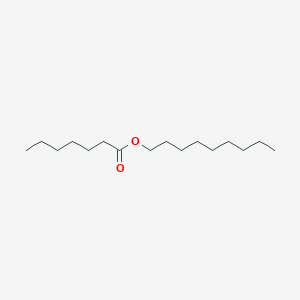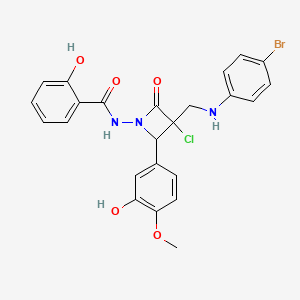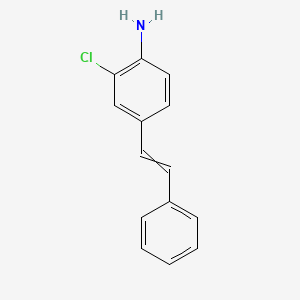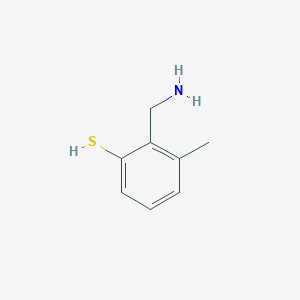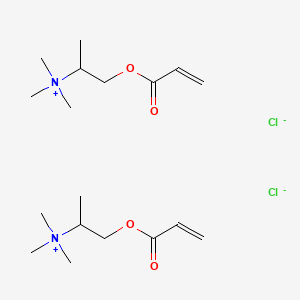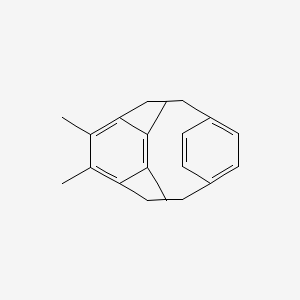
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl-: is a complex organic compound characterized by its unique tricyclic structure and multiple double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps involve the introduction of methyl groups and the formation of double bonds through dehydrogenation reactions. The reaction conditions often require high temperatures and the use of catalysts such as palladium or platinum.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert double bonds to single bonds, resulting in a more saturated compound.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Chlorine or bromine in the presence of a radical initiator.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, due to its stability and unique structural properties.
Wirkmechanismus
The mechanism by which Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure and multiple double bonds allow it to participate in various transformations. The molecular targets and pathways involved are typically related to its reactivity with other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.
Hexadeca-4,6,10,12,13,15-hexaene: A simpler compound with a linear structure, lacking the tricyclic core.
Uniqueness
Tricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene, 5,6,15,16-tetramethyl- is unique due to its combination of a tricyclic structure and multiple methyl groups, which confer both stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65304-59-8 |
|---|---|
Molekularformel |
C20H24 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
5,6,15,16-tetramethyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C20H24/c1-13-14(2)20-12-10-18-7-5-17(6-8-18)9-11-19(13)15(3)16(20)4/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
PYYCSJUCOFSFBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C1CCC3=CC=C(CC2)C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


